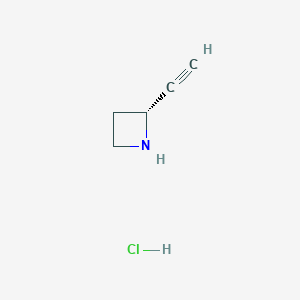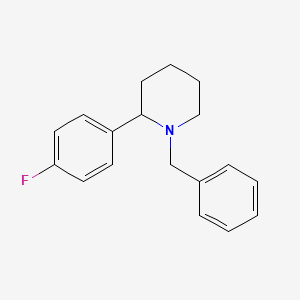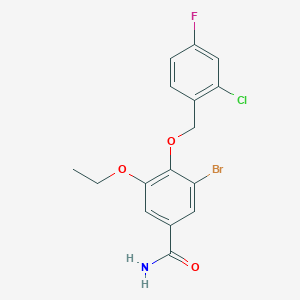
2-(Thietan-3-ylamino)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thietan-3-ylamino)pent-4-en-1-ol is an organic compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol . This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a pentenol chain. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)pent-4-en-1-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the nucleophilic substitution of a thietane derivative with an amine, followed by the addition of a pentenol chain . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Thietan-3-ylamino)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
2-(Thietan-3-ylamino)pent-4-en-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Thietan-3-ylamino)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Thietan-3-ylamino)butan-1-ol
- 2-(Thietan-3-ylamino)hexan-1-ol
- 2-(Thietan-3-ylamino)propane-1-ol
Uniqueness
2-(Thietan-3-ylamino)pent-4-en-1-ol is unique due to its specific combination of a thietane ring and a pentenol chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H15NOS |
|---|---|
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
2-(thietan-3-ylamino)pent-4-en-1-ol |
InChI |
InChI=1S/C8H15NOS/c1-2-3-7(4-10)9-8-5-11-6-8/h2,7-10H,1,3-6H2 |
Clé InChI |
ZHGCNBVHQBFYGS-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CO)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


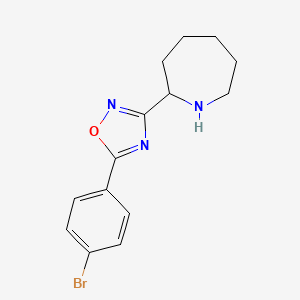
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
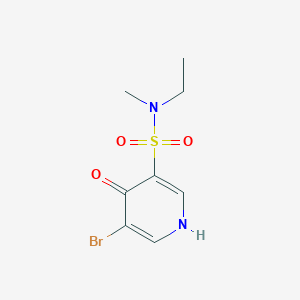
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)
